4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is formed through nucleophilic substitution reactions.
Introduction of the Pyridin-2-yl Group: This step involves the coupling of the piperazine core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic fluorine can be substituted through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on central nervous system disorders.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, compounds of this class can interact with various enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity to certain targets, while the sulfonyl group can improve metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(4-bromo-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- 4-(4-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
Uniqueness
The unique combination of the fluorine atom and the sulfonyl group in 4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one can result in distinct pharmacokinetic properties, such as improved metabolic stability and bioavailability, compared to its analogs.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-10-13(5-6-14(12)17)24(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNAMLTRZJVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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